2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
Overview
Description
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichloropyrimidine moiety attached to an N-methylbenzamide group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and N-methylbenzamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A related compound with similar chemical properties but different biological activities.
2-Aminopyrimidine: Another pyrimidine derivative with distinct applications in medicinal chemistry.
N-Methylbenzamide: The benzamide moiety without the pyrimidine group, used in different chemical contexts.
Uniqueness
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide is unique due to its specific combination of the dichloropyrimidine and N-methylbenzamide groups. This structure imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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